molecular formula C4H11NOS B031220 2-Methylpropane-2-sulfinamide CAS No. 146374-27-8

2-Methylpropane-2-sulfinamide

Cat. No.: B031220
CAS No.: 146374-27-8
M. Wt: 121.2 g/mol
InChI Key: CESUXLKAADQNTB-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfinamide (CAS: 343338-28-3), also known as (S)-(−)-t-butylsulfinamide, is a chiral organosulfur compound with the molecular formula C₄H₁₁NOS and a molecular weight of 135.20 g/mol . Its structure features a central sulfur atom bonded to an amide group (–NH₂) and two methyl groups, creating a stereogenic center that enables its widespread use as a chiral auxiliary in asymmetric synthesis . This compound is pivotal in the preparation of enantiomerically enriched amines, imines, and heterocycles, which are critical intermediates in pharmaceuticals, such as the anticancer drug larotrectinib . Its robustness under various reaction conditions and ease of removal post-synthesis make it a staple in organic chemistry .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of 2-methylpropane-2-sulfinamide is its use as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals.

Case Studies

  • Synthesis of Amines : The compound is employed in the asymmetric synthesis of amines via sulfinamide methodology. For instance, it has been utilized to prepare various chiral amines that serve as building blocks for drug development .
  • Ellman's Sulfinamide Methodology : This method uses this compound to generate sulfinyl imines that can undergo iridium-catalyzed asymmetric hydrogenation, leading to the formation of valuable chiral centers .

Pharmaceutical Applications

The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of bioactive molecules.

Notable Reactions

  • Synthesis of 4-Sulfonyliminopiperidine : this compound is pivotal in synthesizing 4-sulfonyliminopiperidine, which is an important intermediate in developing various pharmaceuticals .
  • Formation of Spiro Compounds : It is also used for preparing spiro tosylaziridines via methylene insertion into derived sulfonylimines, demonstrating its utility in constructing complex molecular architectures .

Ligand Development

The compound has been explored for its potential as a ligand in catalysis.

Applications

  • Copper-Mediated Reactions : In copper-mediated condensation reactions, this compound has been successfully utilized to synthesize various nitrogen-containing compounds . This application highlights its importance in developing ligands for catalysis.

Research and Development

Ongoing research continues to uncover new applications for this compound.

Recent Findings

  • Chiral Ligands : The compound has been investigated for developing new chiral ligands that enhance reaction selectivity and efficiency in catalytic processes .

Summary Table of Applications

Application AreaDescription
Asymmetric SynthesisUsed as a chiral auxiliary for synthesizing enantiomerically enriched compounds
Pharmaceutical IntermediatesKey role in synthesizing bioactive molecules such as 4-sulfonyliminopiperidine
Ligand DevelopmentEmployed in copper-mediated reactions and other catalytic processes
Research and DevelopmentOngoing studies on new ligands and applications in catalysis

Mechanism of Action

The mechanism by which 2-Methylpropane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in molecules by providing a stereocontrolled environment during chemical reactions. The tert-butanesulfinyl group acts as a protecting group and is removed under acidic conditions to yield the desired chiral amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Methylpropane-2-sulfinamide Derivatives

Derivatives of this compound are tailored for specific synthetic applications:

  • (R,E)-N-(2,5-Difluorobenzylidene)-2-methylpropane-2-sulfinamide : Used in larotrectinib synthesis, this imine derivative highlights the sulfinamide’s role in constructing pharmaceutically active scaffolds. The electron-withdrawing fluorine substituents enhance reactivity in subsequent nucleophilic additions .
  • (RS,E)-N-((2-Chloroquinolin-3-yl)methylene)-2-methylpropane-2-sulfinamide: Incorporates a quinoline moiety, enabling applications in medicinal chemistry. The chloroquinoline group influences π-π stacking interactions in target binding .

Sulfonamide Analogues

Oxidation of this compound yields sulfonamides, such as N-(2-Iodobenzyl)-2-methylpropane-2-sulfonamide (C₈H₁₀INO₂S). Sulfonamides exhibit higher oxidation states (S=O vs. S=N in sulfinamides), increasing their stability but reducing chiral induction capability. They are employed in coupling reactions and as intermediates in drug discovery .

Sulfonate Derivatives

Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8) diverges significantly, featuring a sulfonate group (–SO₃⁻Na⁺) instead of sulfinamide. This ionic compound is used industrially as a monomer for water-soluble polymers, contrasting with sulfinamides’ synthetic roles .

Biological Activity

2-Methylpropane-2-sulfinamide, also known as tert-butanesulfinamide or Ellman's sulfinamide, is an organosulfur compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This compound is particularly notable for its role as a chiral auxiliary in asymmetric synthesis, facilitating the production of various amines and other biologically relevant compounds.

  • Molecular Formula : C4_4H11_{11}NOS
  • Molecular Weight : 121.20 g/mol
  • Melting Point : 106 °C
  • Purity : ≥98.0% (commonly available in commercial forms) .

The biological activity of this compound is primarily linked to its ability to act as a chiral auxiliary in synthetic chemistry. The compound can form stable intermediates with ketones and aldehydes, leading to the generation of sulfinyl aldimines and ketimines. These intermediates are more resistant to hydrolysis than typical imines, allowing for selective nucleophilic additions that yield chiral amines upon removal of the sulfinyl group .

Binding Affinity and Efficacy

Recent studies have explored the efficacy of various derivatives of this compound in binding to opioid receptors. For instance, N-substituted analogues have shown promising results in high-affinity binding at mu-opioid receptors (MOR) and delta-opioid receptors (DOR), with specific compounds exhibiting varying degrees of agonist activity .

CompoundBinding Affinity (Ki_i nM)Efficacy (%)
3cHighModerate
4aModerateHigh
15bLowMinimal

This table summarizes the binding affinities and efficacies observed in various studies, indicating that modifications to the sulfinamide structure can significantly influence biological activity.

Case Studies

  • Asymmetric Synthesis of Cetirizine :
    The use of this compound as a chiral auxiliary was highlighted in the asymmetric synthesis of cetirizine, an antihistamine. The compound facilitated the formation of a more potent enantiomer compared to the racemic mixture .
  • Opioid Receptor Studies :
    Research has demonstrated that certain derivatives of this compound exhibit dual agonist properties at MOR and DOR, suggesting potential for pain management with reduced side effects compared to traditional opioid therapies . In vivo assays using the warm water tail withdrawal method indicated prolonged antinociceptive effects for specific analogues .

Toxicological Profile

The safety profile of this compound remains largely uncharacterized, with limited data on its toxicological effects. Current information suggests no significant acute toxicity; however, comprehensive studies are needed to evaluate chronic exposure risks and potential reproductive or mutagenic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing imine intermediates using 2-methylpropane-2-sulfinamide?

  • Methodology : React this compound with aldehydes or ketones in the presence of a desiccant (e.g., CuSO₄) in dichloromethane (DCM) at room temperature for 48–72 hours. Purify via column chromatography (e.g., hexane/EtOAc gradients). For example, N-(2-(benzyloxy)ethylidene)-2-methylpropane-2-sulfinamide was synthesized with 96% yield using this method .
  • Key Data : Reaction time (72 h), solvent (DCM), and typical yields (85–96%) .

Q. How is stereochemical purity assessed in sulfinamide-derived intermediates?

  • Methodology : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm diastereomeric ratios. For example, (S,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide showed distinct 1H^1 \text{H} NMR signals at δ 8.56 (s, 1H) and 1.28 (s, 9H) for the tert-butyl group . Chiral HPLC or optical rotation measurements further validate enantiomeric excess .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. Sigma-Aldrich safety guidelines recommend avoiding prolonged exposure and ensuring proper waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric allylation using this compound as a chiral auxiliary?

  • Methodology : Employ Rh-catalyzed allylation with chiral ligands (e.g., (R)-BINAP) in toluene at 60°C. Monitor enantioselectivity via HRMS and 1H^1 \text{H} NMR. For example, (S)-N-((S)-1-(4-fluorophenyl)allyl)-2-methylpropane-2-sulfinamide achieved >90% ee under these conditions .
  • Data Contradiction : Lower yields (<50%) occur with electron-deficient aldehydes, requiring adjusted catalysts (e.g., Ti(Oi^\text{i}Pr)₄) .

Q. What strategies mitigate cesium waste in large-scale sulfinamide syntheses?

  • Methodology : Use magnetic nanoadsorbents (e.g., Fe₃O₄@SiO₂) to remove Cs₂CO₃ from aqueous waste. SEM-EDS confirmed 95% Cs removal in the synthesis of (R,E)-N-(2,5-difluorobenzylidene)-2-methylpropane-2-sulfinamide .
  • Analytical Validation : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual Cs levels (<1 ppm) .

Q. How do computational models predict stereochemical outcomes in sulfinamide-mediated reactions?

  • Methodology : Apply density functional theory (DFT) to analyze transition states. For instance, the Felkin-Anh model accurately predicts major diastereomers in ketone additions, validated by experimental 1H^1 \text{H} NMR data .
  • Limitations : Deviations arise with bulky substrates, necessitating empirical adjustments .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for sulfinamide derivatives?

  • Methodology : Cross-validate using differential scanning calorimetry (DSC) for melting points and 2D NMR (e.g., NOESY) for structural confirmation. For example, discrepancies in N-benzylidene derivatives were resolved by repeating syntheses under anhydrous conditions .

Q. Tables

Table 1. Representative Yields and Conditions for Sulfinamide Derivatives

CompoundCatalyst/SolventTime (h)Yield (%)Reference
N-(4-Fluorobenzylidene) derivativeCuSO₄/DCM7290
N-(2-(Benzyloxy)ethylidene) derivativeCuSO₄/DCM7296
Asymmetric allylation productRh/(R)-BINAP/Toluene2485

Table 2. Common Analytical Techniques for Sulfinamide Characterization

TechniqueApplicationExample Data
1H^1 \text{H} NMRDiastereomer ratio determinationδ 1.22 (s, 9H, t-Bu)
Chiral HPLCEnantiomeric excess (ee) measurement95% ee for (S)-configured product
HRMSMolecular ion validation[M + Na]⁺ = 260.1074 (calc. 260.1080)

Properties

IUPAC Name

2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESUXLKAADQNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20391967, DTXSID90463241
Record name 2-methylpropane-2-sulfinamide
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Record name Tert-Butanesulfinamide
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Molecular Weight

121.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

146374-27-8, 196929-78-9, 343338-28-3
Record name 2-Methyl-2-propanesulfinamide
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Record name tert-Butylsulfinamide, (+/-)-
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Record name 2-Propanesulfinamide, 2-methyl
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Record name TERT-BUTYLSULFINAMIDE, (±)-
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Synthesis routes and methods

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
(3-fluoro-4-methoxyphenyl)magnesium bromide
Quantity
2.717 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methylpropane-2-sulfinamide
2-Methylpropane-2-sulfinamide
2-Methylpropane-2-sulfinamide
2-Methylpropane-2-sulfinamide
2-Methylpropane-2-sulfinamide
2-Methylpropane-2-sulfinamide

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